molecular formula C11H19NO5 B13913965 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid CAS No. 1643468-66-9

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13913965
CAS No.: 1643468-66-9
M. Wt: 245.27 g/mol
InChI Key: CUBONVNGPJTNOO-YUMQZZPRSA-N
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Description

(4S)-1-Boc-4-(hydroxymethyl)-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a hydroxymethyl group at the fourth position of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of sodium borohydride and formaldehyde in a basic medium to achieve the hydroxymethylation .

Industrial Production Methods

Industrial production of (4S)-1-Boc-4-(hydroxymethyl)-L-proline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Boc-4-(hydroxymethyl)-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: (4S)-1-Boc-4-carboxy-L-proline.

    Reduction: (4S)-1-Boc-4-methyl-L-proline.

    Substitution: Various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

(4S)-1-Boc-4-(hydroxymethyl)-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4S)-1-Boc-4-(hydroxymethyl)-L-proline involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The Boc group provides protection during chemical reactions, allowing for selective modification of the proline ring .

Comparison with Similar Compounds

Similar Compounds

    (4S)-1-Boc-4-methyl-L-proline: Similar structure but with a methyl group instead of a hydroxymethyl group.

    (4S)-1-Boc-4-carboxy-L-proline: Contains a carboxyl group instead of a hydroxymethyl group.

    (4S)-1-Boc-4-amino-L-proline: Features an amino group at the fourth position.

Uniqueness

(4S)-1-Boc-4-(hydroxymethyl)-L-proline is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for hydrogen bonding. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields .

Properties

CAS No.

1643468-66-9

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2S,4S)-4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(6-13)4-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1

InChI Key

CUBONVNGPJTNOO-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CO

Origin of Product

United States

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